molecular formula C6H9N3O2 B1521276 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide CAS No. 89598-65-2

2,4-Dimethyl-1,3-oxazole-5-carbohydrazide

Cat. No. B1521276
CAS RN: 89598-65-2
M. Wt: 155.15 g/mol
InChI Key: IYKYFKMTXFBYAF-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1,3-oxazole-5-carbohydrazide (DMOCH) is a heterocyclic compound first synthesized in 1962 by Japanese researchers. It is a five-membered ring system containing nitrogen and oxygen atoms, and is a member of the oxazole family of compounds. DMOCH has a variety of uses in scientific research, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a substrate in enzymology. It has also been studied for its potential use in drug design and as a therapeutic agent. In

Scientific Research Applications

Synthesis and Immunosuppressive Properties

A study investigated the synthesis of a series of isoxazole derivatives, including those related to 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide, for their immunosuppressive properties. The research focused on a particular compound from this series, which showed strong antiproliferative activity and inhibited tumor necrosis factor production, suggesting potential applications in immunosuppression (Mączyński et al., 2018).

Coordination Chemistry in Organic Syntheses

Oxazoline ligands, including those derived from 2,4-Dimethyl-1,3-oxazole, have been extensively used in asymmetric organic syntheses. They offer versatile ligand design and straightforward synthesis, indicating their utility in coordination chemistry and catalysis (Gómez et al., 1999).

Antiviral Applications

A study described the synthesis of 1,2,3-triazole-TSAO analogues, which are structurally related to 2,4-Dimethyl-1,3-oxazole derivatives. These compounds showed potent inhibitory effects on HIV-1 replication, highlighting their potential as antiviral agents (Velázquez et al., 1998).

Antioxidant and Antitumor Activities

The synthesis of new aromatic C-nucleosides, derived from compounds similar to 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide, exhibited potent antioxidant and antitumor activities. This indicates the potential use of these derivatives in the development of cancer treatment and prevention strategies (El Sadek et al., 2014).

Antimicrobial Activity

Research involving benzimidazole derivatives, related to 2,4-Dimethyl-1,3-oxazole, has shown potential antimicrobial activities. This suggests that these compounds could be developed for use in combating various microbial infections (El-masry et al., 2000).

properties

IUPAC Name

2,4-dimethyl-1,3-oxazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-3-5(6(10)9-7)11-4(2)8-3/h7H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKYFKMTXFBYAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669368
Record name 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-1,3-oxazole-5-carbohydrazide

CAS RN

89598-65-2
Record name 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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